molecular formula C18H19NO4S B2394620 ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 306737-26-8

ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2394620
CAS No.: 306737-26-8
M. Wt: 345.41
InChI Key: RMGYAEAFEBMCFJ-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) undergo a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research conducted by Raghavendra et al. (2016) focused on synthesizing derivatives related to ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and evaluating their antimicrobial and antioxidant activities. The study found that some compounds exhibited excellent antibacterial and antifungal properties alongside remarkable antioxidant potential, demonstrating the chemical's potential in developing new antimicrobial agents Raghavendra et al., 2016.

Crystal Structure Analysis

A 2020 study by Menati et al. prepared a new azo-Schiff base related to this compound and analyzed its structure through various spectroscopic methods and X-ray diffraction. This research contributes to the field of crystallography, providing insights into the molecular and geometric structures of novel compounds Menati et al., 2020.

Anticancer Activity

Abdel-Motaal et al. (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor in the synthesis of new heterocycles. These compounds were evaluated for their anticancer activity against the HCT-116 human cancer cell line, with several showing potent activity. This highlights the compound's application in discovering new anticancer agents Abdel-Motaal et al., 2020.

Application in Dye Synthesis

A study by Sabnis and Rangnekar (1989) explored the synthesis of azo dyes from derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating the compound's utility in creating dyes with good coloration and fastness properties on polyester Sabnis & Rangnekar, 1989.

Discovery of Apoptosis-Inducing Agents

Gad et al. (2020) reported on the synthesis and evaluation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives as apoptosis-inducing agents for breast cancer treatment. This study indicates the compound's relevance in the development of novel anticancer therapies, with certain derivatives showing significant in vitro and in vivo activity against breast cancer cell lines Gad et al., 2020.

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Serious life-threatening infections have been increased because of the increase in the resistance of microorganism agents which is mainly caused by multi-drug resistant of Gram-positive and Gram-negative pathogenic bacteria . So, there is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-13-8-5-9-14(13)24-17(15)19-16(20)11-6-4-7-12(10-11)22-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYAEAFEBMCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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